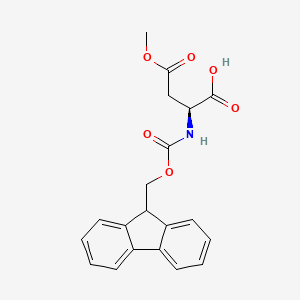

Fmoc-Asp(OMe)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKCYGOTGVDHL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670198 | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145038-53-5 | |

| Record name | 4-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145038-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Asp(OMe)-OH: Properties, Application, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Asp(OMe)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-methyl ester, is a pivotal amino acid derivative employed in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of its chemical properties, discusses its application in peptide synthesis with a focus on the challenges and mitigation strategies associated with its use, and furnishes detailed experimental protocols. Particular attention is given to the phenomenon of aspartimide formation, a critical side reaction in peptides containing aspartic acid residues.

Chemical Properties

This compound is a white to off-white solid, characterized by the presence of a base-labile Fmoc protecting group on the α-amino group and a methyl ester protecting the side-chain carboxyl group.[1] This strategic protection scheme allows for its sequential incorporation into a growing peptide chain under standard Fmoc-based SPPS conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 145038-53-5 | [2][3] |

| Molecular Formula | C₂₀H₁₉NO₆ | [2][4] |

| Molecular Weight | 369.37 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 122-125 °C | |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Spectroscopic Data (Representative)

Table 2: Representative ¹H NMR Spectral Data for Fmoc-Asp(OR)-OH Analogues

| Proton Assignment | Expected Chemical Shift (ppm) |

| Fluorenyl Group (Ar-H) | 7.20 - 7.80 |

| Fmoc CH & CH₂ | 4.10 - 4.50 |

| Aspartic α-CH | 4.50 - 4.90 |

| Aspartic β-CH₂ | 2.80 - 3.20 |

| Methyl Ester (O-CH₃) | ~3.70 |

Table 3: Representative ¹³C NMR Spectral Data for Fmoc-Asp(OR)-OH Analogues

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (Fmoc C=O) | 155.0 - 157.0 |

| Carbonyl (Carboxylic Acid C=O) | 170.0 - 175.0 |

| Carbonyl (Ester C=O) | 170.0 - 173.0 |

| Fluorenyl Group (Ar-C) | 120.0 - 145.0 |

| Fmoc CH & CH₂ | 47.0 - 68.0 |

| Aspartic α-CH | ~50.0 |

| Aspartic β-CH₂ | ~36.0 |

| Methyl Ester (O-CH₃) | ~52.0 |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in the Fmoc/tBu strategy of SPPS. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions (e.g., with piperidine), while the methyl ester side-chain protection is stable to these conditions. However, the use of aspartic acid derivatives in SPPS is complicated by the risk of aspartimide formation.

The Challenge of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs when the peptide backbone nitrogen attacks the side-chain carbonyl group of an aspartic acid residue. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. The resulting five-membered succinimide ring is susceptible to nucleophilic attack by piperidine (used for Fmoc deprotection) or other nucleophiles, leading to a mixture of the desired α-peptide, the undesired β-peptide, and racemization at the α-carbon of the aspartic acid.

Mitigation Strategies for Aspartimide Formation

Several strategies have been developed to minimize aspartimide formation when incorporating aspartic acid residues:

-

Use of Bulky Side-Chain Protecting Groups: Employing sterically hindering protecting groups on the aspartic acid side chain, such as tert-butyl (OtBu), 3-methyl-pent-3-yl (OMpe), or 2-benzyloxymethyl (OBno), can significantly reduce the rate of cyclization.

-

Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen of the residue following the aspartic acid, such as a 2,4-dimethoxybenzyl (Dmb) group, can prevent the initial nucleophilic attack.

-

Modified Deprotection Conditions: Using additives like 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution or employing weaker bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can sometimes reduce aspartimide formation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual or automated Fmoc-SPPS.

General Workflow for Fmoc-SPPS

Detailed Protocol for a Single Coupling Cycle

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solvent: DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).

-

This cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Final Deprotection

Upon completion of the peptide chain assembly, the peptide is cleaved from the solid support, and the remaining side-chain protecting groups are removed.

Reagents:

-

Cleavage cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The composition may vary depending on the amino acid composition of the peptide.

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide under vacuum.

Purification

The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Typical Conditions:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

-

Detection: UV absorbance at 220 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product.

Conclusion

This compound is an essential reagent for the synthesis of peptides containing aspartic acid. A thorough understanding of its chemical properties and the potential for aspartimide formation is crucial for its successful application. By employing appropriate mitigation strategies and optimized synthesis protocols, researchers can effectively incorporate this building block to produce high-purity peptides for a wide range of applications in research, diagnostics, and therapeutics.

References

An In-depth Technical Guide to Fmoc-Asp(OMe)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-methyl ester (Fmoc-Asp(OMe)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and use, and discusses its role in mitigating common challenges in peptide chemistry.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₉NO₆ | [1][2] |

| Molecular Weight | 369.37 g/mol | [1][2] |

| Appearance | White to off-white powder | [] |

| Melting Point | >120 °C (Predicted) | [] |

| Solubility | Soluble in DMSO |

Table 2: Spectroscopic Data (Expected Ranges)

| ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 7.20 - 7.80 (Fmoc-H, Ar-H) | 170.0 - 175.0 (C=O, Carboxylic Acid) |

| 5.50 - 6.50 (NH) | 170.0 - 173.0 (C=O, Ester) |

| 4.50 - 4.90 (Aspartic α-CH) | 155.0 - 157.0 (C=O, Fmoc) |

| 4.10 - 4.50 (Fmoc CH & CH₂) | 120.0 - 145.0 (Fmoc, Ar-C) |

| 3.60 - 3.70 (O-CH₃) | 67.0 - 68.0 (Fmoc CH) |

| 2.80 - 3.20 (Aspartic β-CH₂) | 50.0 - 55.0 (Aspartic α-CH) |

| 46.0 - 47.0 (Fmoc CH₂) | |

| 35.0 - 40.0 (Aspartic β-CH) | |

| 51.0 - 52.0 (O-CH₃) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and incorporation of this compound in peptide synthesis.

Synthesis of this compound

The synthesis of this compound involves two key steps: the regioselective esterification of the β-carboxyl group of aspartic acid and the subsequent protection of the α-amino group with the Fmoc moiety.

1. Esterification of L-Aspartic Acid:

-

Suspend L-aspartic acid in methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain L-aspartic acid β-methyl ester hydrochloride.

2. Fmoc Protection:

-

Dissolve the L-aspartic acid β-methyl ester hydrochloride in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate, to neutralize the hydrochloride.

-

Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in dioxane dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours.

-

Acidify the reaction mixture with a dilute acid, for instance, HCl, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification Protocol

The crude product is typically purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent. Alternatively, recrystallization from a suitable solvent system can be employed. High-performance liquid chromatography (HPLC) is used to assess the purity of the final product.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of this compound

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support using the Fmoc/tBu strategy.

1. Resin Swelling:

-

Swell the desired resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain. Repeat this step.

-

Wash the resin thoroughly with DMF to remove residual piperidine and dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

4. Washing:

-

After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Mandatory Visualizations

Signaling Pathways and Workflows

Role in Mitigating Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of a stable five-membered ring succinimide intermediate, known as aspartimide. This side reaction can lead to the formation of β-aspartyl peptides and racemization at the α-carbon of the aspartic acid residue. The choice of the side-chain protecting group for aspartic acid is crucial in minimizing this side reaction. While the methyl ester of this compound is susceptible to aspartimide formation, it is often employed in specific synthetic strategies where its properties are advantageous. For sequences that are particularly prone to this side reaction, alternative protecting groups with greater steric hindrance, such as tert-butyl (OtBu) or 3-methyl-pent-3-yl (OMpe), are often preferred.

References

Fmoc-L-Aspartic Acid β-Methyl Ester: A Technical Guide for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-L-aspartic acid β-methyl ester, also known as Fmoc-Asp(OMe)-OH, is a critical building block in the field of peptide chemistry. As an N-α-Fmoc protected derivative of L-aspartic acid with its side-chain β-carboxyl group shielded by a methyl ester, it serves a fundamental role in the stepwise assembly of peptides. This guide provides a comprehensive overview of its primary function, applications, and the significant chemical challenges associated with its use, particularly in Solid-Phase Peptide Synthesis (SPPS). We delve into the prevalent side reaction of aspartimide formation, compare the efficacy of various side-chain protecting groups, provide detailed experimental protocols, and illustrate key chemical pathways and workflows.

Core Function and Applications

The principal function of this compound is to serve as a protected amino acid monomer for incorporation into a growing peptide chain during synthesis.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus provides temporary protection that is stable during the peptide coupling reaction but can be selectively removed under mild basic conditions, typically with piperidine.[] The β-methyl ester protects the acidic side chain, preventing it from participating in undesired reactions.

Its applications are widespread and vital across several scientific domains:

-

Peptide Synthesis : It is a key reagent in the synthesis of custom peptides for research purposes, including the study of protein structure and function.[1]

-

Drug Development : The compound is integral to the development of peptide-based therapeutics. Peptides synthesized using this building block can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.[1][] For instance, it has been used in the solid-phase synthesis of selective caspase-3 peptide inhibitors.[]

-

Biotechnology and Diagnostics : Researchers utilize this derivative for protein modification to create novel biomaterials and for the development of diagnostic assays that rely on specific peptide sequences.[1]

The Challenge of Aspartimide Formation

The most significant drawback associated with the use of this compound, and other Asp derivatives with small ester protecting groups, is the base-catalyzed formation of an aspartimide intermediate.[4] This intramolecular cyclization occurs when the backbone amide nitrogen, deprotonated during the Fmoc-removal step, attacks the side-chain ester carbonyl.[5]

This side reaction is particularly problematic for several reasons:

-

Impurity Generation : The stable five-membered aspartimide ring can undergo nucleophilic attack by piperidine or hydroxide ions, leading to a mixture of the desired α-peptide and an undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[4]

-

Racemization : The chiral center at the α-carbon is labile in the aspartimide intermediate, leading to racemization and the formation of D-Asp residues, which are exceptionally difficult to separate from the target L-Asp peptide.

-

Sequence Dependence : The reaction is highly dependent on the C-terminal amino acid adjacent to the aspartic acid residue. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr are notoriously prone to this side reaction due to the low steric hindrance of the following residue.[4][6]

The methyl ester in this compound is a relatively small protecting group and is susceptible to this base-catalyzed side reaction.[7]

Data Presentation: Comparison of Asp Side-Chain Protecting Groups

To mitigate aspartimide formation, various alternative side-chain protecting groups have been developed. Bulky esters like 3-methyl-3-pentyl ester (OMpe) and 2-benzyloxynaphthylmethyl ester (OBno) provide steric hindrance to reduce the rate of cyclization.[8] The data below, derived from a study on the Scorpion toxin II peptide model (sequence: VKDXYI), compares the effectiveness of different protecting groups in suppressing side reactions after prolonged exposure to 20% piperidine, simulating 100 deprotection cycles.

| Protecting Group | Sequence (X) | Aspartimide-related Products (%) | D-Asp (%) | Target Peptide (%) |

| OtBu | Gly | 57.5 | 22.0 | 20.5 |

| OMpe | Gly | 42.1 | 15.6 | 42.3 |

| OBno | Gly | 9.7 | 2.1 | 88.2 |

| OtBu | Asn | 16.5 | 6.5 | 77.0 |

| OMpe | Asn | 6.9 | 2.4 | 89.8 |

| OBno | Asn | 0.8 | 0.2 | 98.4 |

| OtBu | Arg | 10.3 | 4.0 | 85.7 |

| OMpe | Arg | 3.5 | 1.2 | 95.3 |

| OBno | Arg | 0.5 | 0.1 | 99.0 |

Data adapted from comparative tests on Scorpion toxin II peptides. The results clearly demonstrate that for aspartimide-prone sequences, particularly Asp-Gly, the use of bulkier protecting groups like OBno significantly reduces side product formation and preserves chiral purity compared to the standard OtBu group, which itself is generally more robust than the OMe group.

Experimental Protocols

The following is a generalized protocol for the incorporation of an Fmoc-Asp(Side-Chain)-OH derivative, such as this compound, into a peptide sequence using manual or automated Fmoc-SPPS.

Materials and Reagents

-

Resin (e.g., Rink Amide, Wang)

-

This compound

-

Coupling agent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., DIPEA, NMM)

-

Fmoc Deprotection Solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

Protocol for Peptide Chain Elongation

This protocol outlines a single coupling cycle.

-

Resin Swelling : Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection :

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

-

Washing : Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

Amino Acid Coupling :

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to pre-activate it for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature. A ninhydrin test can be performed to check for reaction completion.

-

-

Washing : Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Repeat : Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection : Once the synthesis is complete, wash the peptide-resin with DCM and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups by treating it with a cleavage cocktail for 2-4 hours.

-

Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Conclusion

Fmoc-L-aspartic acid β-methyl ester is a foundational reagent in peptide synthesis, enabling the creation of complex peptides for research and pharmaceutical development. However, its utility is tempered by the high risk of aspartimide formation, a side reaction that can severely compromise the yield and purity of the final product. For sequences known to be susceptible to this reaction, researchers should strongly consider alternative derivatives with bulkier or orthogonal side-chain protecting groups, such as Fmoc-Asp(OBno)-OH or Fmoc-Asp(OAll)-OH, which offer superior performance in minimizing this critical side reaction. A thorough understanding of the underlying chemistry is paramount to making informed decisions in the design and execution of a successful peptide synthesis strategy.

References

- 1. chemimpex.com [chemimpex.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc-Asp(OMpe)-OH [cem.com]

- 7. benchchem.com [benchchem.com]

- 8. advancedchemtech.com [advancedchemtech.com]

The Double-Edged Sword: A Technical Guide to the Role of the OMe Protecting Group in Fmoc-Asp(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is a critical determinant of peptide purity and yield. For the incorporation of aspartic acid, the choice of the β-carboxyl protecting group is particularly crucial due to the pervasive side reaction of aspartimide formation. This technical guide provides an in-depth analysis of the role of the methoxy (OMe) protecting group in the context of the Fmoc-Asp(OMe)-OH building block. While historically utilized, the OMe group's small steric profile renders it highly susceptible to base-catalyzed aspartimide formation, a significant drawback in modern Fmoc SPPS. This guide will dissect the underlying chemical principles, present available comparative data, and provide detailed experimental protocols for researchers who may encounter or consider this protecting group for specific applications.

The Core Function of the OMe Protecting Group in this compound

The primary role of the methoxy (OMe) group in this compound is to serve as a protecting group for the β-carboxyl functional group of the aspartic acid residue. This protection is essential during the stepwise assembly of a peptide on a solid support to prevent the free carboxyl group from participating in unintended side reactions, most notably the formation of a succinimide ring, leading to aspartimide.

In the widely adopted Fmoc/tBu orthogonal synthesis strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while the side-chain protecting groups are typically acid-labile (e.g., tBu, Trt). The OMe group, being a methyl ester, does not perfectly align with this strategy as its removal requires conditions that are generally not compatible with standard Fmoc SPPS protocols, such as saponification with a strong base or harsh acidic conditions, which can compromise the integrity of the peptide and the solid support linkage.

The Critical Challenge: Aspartimide Formation

The most significant issue associated with the use of Fmoc-Asp(OR)-OH derivatives in Fmoc SPPS is the formation of aspartimide. This intramolecular cyclization is catalyzed by the basic conditions used for the removal of the Fmoc group, typically a solution of piperidine in DMF.[1]

The mechanism proceeds via the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester. This attack leads to the formation of a five-membered succinimide ring, the aspartimide, and the elimination of the side-chain protecting group's alcohol (methanol in the case of OMe).[2][3]

The formation of aspartimide is particularly problematic as it can lead to a cascade of undesirable byproducts, including:

-

α- and β-peptides: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, at either the α- or β-carbonyl, leading to a mixture of the desired α-peptide and the isomeric β-peptide. These isomers are often difficult to separate by HPLC due to similar physicochemical properties.[1]

-

Racemization: The α-carbon of the aspartimide is susceptible to epimerization under basic conditions, resulting in the formation of D-aspartyl peptides, which can significantly impact the biological activity of the final peptide.

-

Piperidide adducts: The piperidine used for Fmoc deprotection can also act as a nucleophile and attack the aspartimide ring, forming α- and β-piperidide adducts.[3]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly prone to this side reaction due to the reduced steric hindrance of the C-terminal residue.[4]

The Influence of the Side-Chain Protecting Group

The steric bulk of the side-chain protecting group plays a crucial role in mitigating aspartimide formation. Bulkier protecting groups can sterically hinder the approach of the backbone amide nitrogen to the side-chain carbonyl, thus reducing the rate of cyclization.[3] The relatively small size of the methyl group in this compound offers minimal steric protection, making it one of the more susceptible protecting groups for this side reaction.[5]

While direct quantitative comparisons including the OMe group are scarce in recent literature, the general trend observed is that aspartimide formation decreases with increasing steric bulk of the protecting group.

| Protecting Group | Structure | Relative Steric Bulk | Propensity for Aspartimide Formation |

| OMe | -CH₃ | Low | High |

| OtBu | -C(CH₃)₃ | Moderate | Moderate |

| OMpe | -C(CH₃)₂(C₂H₅) | High | Low |

| OEpe | -C(C₂H₅)₃ | High | Low |

| OBno | -C(C₄H₉)₂(C₅H₁₁) | Very High | Very Low |

Experimental Protocols

Given the high risk of aspartimide formation, the use of this compound in standard Fmoc SPPS is generally discouraged in favor of derivatives with bulkier side-chain protecting groups. However, for specific research purposes, the following protocols outline the general steps for its incorporation, with an emphasis on strategies to minimize side reactions.

General Protocol for SPPS using this compound

Materials:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

HPLC system for analysis and purification

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for the subsequent amino acids in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Analysis and Purification:

-

Analyze the crude peptide by analytical RP-HPLC and mass spectrometry to identify the target peptide and any byproducts (aspartimide, β-peptide, etc.).

-

Purify the target peptide using preparative RP-HPLC.

-

Strategies to Mitigate Aspartimide Formation with this compound

When the use of this compound is unavoidable, the following modifications to the standard protocol can help to reduce the extent of aspartimide formation:

-

Use of Weaker Bases for Fmoc Deprotection: Replacing piperidine with a weaker base, such as 5% piperazine in DMF, can reduce the rate of aspartimide formation. However, this may also lead to incomplete Fmoc deprotection, requiring longer reaction times or repeated treatments.

-

Addition of an Acidic Additive: The addition of an acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution can buffer the basicity and suppress aspartimide formation.[6]

-

Lowering the Temperature: Performing the deprotection step at a lower temperature (e.g., 0-4 °C) can decrease the rate of the intramolecular cyclization.

Visualization of Key Pathways

Fmoc Solid-Phase Peptide Synthesis Cycle

Caption: General workflow of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Mechanism of Aspartimide Formation

Caption: The base-catalyzed mechanism of aspartimide formation from an Asp(OMe) residue.

Historical Context and Niche Applications

The use of this compound was more prevalent in the earlier days of Fmoc SPPS before the detrimental effects of aspartimide formation were fully understood and before the development of a wide array of sterically hindered protecting groups. In some older literature, it may be found in solution-phase peptide synthesis or in Boc-based strategies where the deprotection conditions are acidic.

In modern Fmoc SPPS, there are very few, if any, routine applications where this compound would be the preferred choice. Its use might be considered in specific, limited scenarios, such as:

-

Synthesis of very short peptides where the number of exposures to piperidine is minimal, and the peptide sequence is not prone to aspartimide formation.

-

Research contexts where the specific properties of the methyl ester are being investigated.

However, in nearly all standard applications, the use of Fmoc-Asp(OtBu)-OH or, for particularly sensitive sequences, a more sterically hindered derivative like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, is strongly recommended to ensure the synthesis of a high-purity final product.[7]

Conclusion

The OMe protecting group in this compound serves the fundamental purpose of shielding the β-carboxyl group of aspartic acid during peptide synthesis. However, its small size provides inadequate steric protection against the base-catalyzed formation of aspartimide, a side reaction that severely compromises the purity and yield of the target peptide. While of historical interest, the use of this compound in modern Fmoc SPPS is largely supplanted by derivatives bearing bulkier and more robust protecting groups. For researchers and drug development professionals, a thorough understanding of the risks associated with the OMe protecting group is essential for making informed decisions in the design and execution of successful peptide synthesis strategies. The use of alternative, more sterically demanding protecting groups is the most effective approach to circumvent the challenges posed by aspartimide formation.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Solubility of Fmoc-Asp(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of N-α-Fmoc-L-aspartic acid β-methyl ester, or Fmoc-Asp(OMe)-OH (CAS No. 145038-52-4), a critical building block in peptide synthesis. Understanding its solubility is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation during Solid-Phase Peptide Synthesis (SPPS).

Quantitative and Qualitative Solubility Data

One of the most powerful solvents for dissolving protected amino acids is Dimethyl sulfoxide (DMSO).[1][2] For this compound, a specific solubility of 100 mg/mL (270.73 mM) in DMSO has been reported; it is noted that sonication may be required to achieve this, and the use of fresh, non-hygroscopic DMSO is recommended for best results.[3] A similar N-methylated analogue, Fmoc-N-Me-Asp(OMe)-OH, has a reported stock solution concentration of 90 mg/mL in DMSO for SPPS applications, further supporting this high solubility range.[4]

The most common solvents used for the coupling step in Fmoc SPPS are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), chosen for their ability to dissolve the amino acid reactants and effectively swell the polystyrene-based resins.[5][6][7]

Summary of Solubility in Common Organic Solvents:

| Solvent | Abbreviation | Type | Quantitative Solubility | Qualitative Assessment & Remarks |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | 100 mg/mL (270.73 mM)[3] | Very High . Often used to dissolve sparingly soluble peptides or for preparing high-concentration stock solutions.[1][8] Sonication may be necessary.[3] |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Data not available | High . The most common solvent for Fmoc SPPS.[6][7] It readily dissolves most Fmoc-amino acids for efficient coupling. Must be fresh and free of dimethylamine.[7] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Data not available | High / Very High . More polar than DMF and can be superior for dissolving some protected amino acids, potentially improving coupling yields.[6][7] |

| Dichloromethane | DCM | Nonpolar | Data not available | Moderate / Low . Less commonly used for coupling in Fmoc chemistry. It is more prevalent in Boc-based synthesis or for initial resin swelling.[7] |

| Acetonitrile | ACN | Polar Aprotic | Data not available | Moderate . Can be an effective solvent, especially when used with PEG-based resins.[7] |

| Tetrahydrofuran | THF | Polar Aprotic | Data not available | Moderate . Reported to be an excellent solvent for coupling hindered amino acids when used with PEG-based resins.[7] |

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for quantitatively determining the solubility of this compound in a specific solvent. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation concentration (solubility) of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Sonicator bath

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 μm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., add 150 mg to 1 mL of solvent to target a concentration higher than the expected solubility).

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Intermittent vortexing and sonication can aid in dissolution, especially during the initial hours.[9]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.

-

Alternatively, centrifuge the vial at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.2 μm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine its concentration.

-

-

Calculation:

-

Using the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Multiply this value by the dilution factor to determine the concentration of the saturated solution. This final value is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Application Workflow: Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is not a biologically active molecule involved in signaling pathways. Its function is as a structural component in chemical synthesis. The logical workflow below illustrates the iterative cycle of Fmoc-based SPPS where this amino acid derivative is incorporated into a growing peptide chain. This process involves the sequential deprotection of the N-terminal Fmoc group and coupling of an activated Fmoc-amino acid.[10][11]

References

- 1. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. jpt.com [jpt.com]

- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 10. nbinno.com [nbinno.com]

- 11. chem.uci.edu [chem.uci.edu]

Fmoc-Asp(OMe)-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Asp(OMe)-OH, a key building block in solid-phase peptide synthesis (SPPS), offers a strategic approach to incorporating aspartic acid residues into peptide sequences. The methyl ester side-chain protection provides an alternative to the more common tert-butyl (OtBu) group, with different cleavage characteristics. However, the efficacy of this reagent and the purity of the final peptide product are critically dependent on its stability and proper handling. This guide provides an in-depth analysis of the stability profile, recommended storage conditions, and relevant experimental considerations for Fmoc-Asp(OMe)-OH.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its correct handling and application in peptide synthesis.

| Property | Value |

| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-4-methoxy-4-oxobutanoic acid |

| Molecular Formula | C₂₀H₁₉NO₆[1] |

| Molecular Weight | 369.37 g/mol [1] |

| Appearance | White to off-white solid/powder[1] |

| CAS Number | 145038-52-4[1] |

Stability Profile and Degradation Pathways

The chemical integrity of this compound is influenced by environmental factors such as temperature, pH, and exposure to nucleophiles. While specific quantitative stability data is not extensively published, its stability profile can be inferred from the behavior of similar Fmoc-protected aspartic acid derivatives.

The most significant degradation pathway for Fmoc-Asp derivatives during SPPS is the base-catalyzed formation of an aspartimide intermediate.[2][3] This intramolecular cyclization is initiated by the deprotonation of the backbone amide nitrogen of the adjacent amino acid residue, which then attacks the side-chain ester carbonyl. This side reaction is particularly problematic as it can lead to a mixture of by-products, including α- and β-aspartyl peptides, as well as racemized products, which are often difficult to separate from the target peptide.[3][4] The propensity for aspartimide formation is sequence-dependent and is especially prevalent in Asp-Gly motifs due to the lack of steric hindrance.[4]

The methyl ester of this compound is stable to the mild basic conditions (e.g., piperidine) used for Fmoc group removal, but the risk of aspartimide formation, while potentially influenced by the nature of the ester, remains a critical consideration.[5]

In aqueous solutions, this compound can be susceptible to hydrolysis, particularly at non-neutral pH. Acidic conditions may lead to the cleavage of the Fmoc group, while strongly basic conditions can promote both Fmoc cleavage and hydrolysis of the methyl ester side-chain, in addition to accelerating aspartimide formation.[2][5]

While Fmoc-protected amino acids are generally considered relatively stable to ambient light, prolonged exposure to high-intensity UV light should be avoided as it may cause degradation of the fluorenyl (Fmoc) moiety.[2]

Recommended Storage and Handling Conditions

Proper storage is paramount to preserving the purity and reactivity of this compound. The primary goals are to minimize moisture exposure, prevent thermal degradation, and protect from light.

The following table summarizes the recommended storage conditions for the lyophilized powder form of this compound and similar protected amino acids.

| Condition | Recommendation | Rationale |

| Long-Term Storage | Store at -20°C.[1][6][7] Lower temperatures (-80°C) may offer further stability.[7] | Reduces the rate of potential degradation reactions. |

| Short-Term Storage | Can be stored at 4°C or room temperature for brief periods (e.g., during transport or weighing).[7][8] | Generally stable for short durations, but prolonged exposure to higher temperatures is discouraged. |

| Atmosphere | Store in a tightly sealed container.[8] Purging with an inert gas (e.g., argon or nitrogen) is beneficial. | Minimizes exposure to atmospheric moisture and oxygen. Peptides and their derivatives are often hygroscopic.[9] |

| Light | Store in a dark place, protected from direct light.[7][8] | Prevents potential photodegradation of the Fmoc group. |

To prevent contamination and degradation during use, the following handling procedures are recommended:

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would compromise its stability.[8][9]

-

Weighing: Weigh the required amount of powder quickly in a controlled environment and tightly reseal the container immediately.

-

Inert Gas: After dispensing, gently purge the container with an anhydrous inert gas before sealing to displace air and moisture.[8]

Storing Fmoc-amino acids or peptides in solution for extended periods is generally not recommended due to increased rates of chemical degradation.[8][9]

| Condition | Recommendation | Rationale |

| Solvent | Use high-purity, anhydrous solvents (e.g., DMSO, DMF) appropriate for the subsequent reaction.[1] | Water content can lead to hydrolysis. |

| Storage Duration | Prepare solutions fresh for immediate use. If temporary storage is unavoidable, store for no more than a few days.[8] | Degradation pathways are accelerated in solution. |

| Storage Temperature | For short-term storage, aliquot the solution into single-use vials and freeze at -20°C or -80°C.[1][7] | Freezing slows down chemical reactions. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[1][8] | These cycles can accelerate the degradation of the compound. |

Experimental Protocol: Stability Assessment via HPLC

A robust method for assessing the stability of this compound involves subjecting the compound to stress conditions and monitoring the appearance of degradation products over time using High-Performance Liquid Chromatography (HPLC).

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Temperature: Aliquot the stock solution into sealed vials and store at various temperatures (e.g., 4°C, 25°C, 40°C).

-

pH: Adjust the pH of the stock solution using appropriate buffers to create acidic (e.g., pH 3), neutral (pH 7), and basic (e.g., pH 9) conditions. Store these solutions at a controlled temperature.

-

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stress condition. Quench any reaction if necessary (e.g., by neutralizing the pH or freezing).

-

HPLC Analysis: Analyze each sample by reverse-phase HPLC. A typical method would be:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm and 301 nm, which are characteristic wavelengths for the Fmoc group.[2]

-

Temperature: 25°C.[2]

-

-

Data Interpretation: Quantify the purity of this compound at each time point by measuring the peak area of the parent compound relative to the total area of all peaks. A decrease in the parent peak area and the emergence of new peaks indicate degradation. For identification of degradants, this method can be adapted for Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Conclusion

The stability of this compound is a critical factor for the successful synthesis of high-purity peptides. The primary degradation concern is base-catalyzed aspartimide formation, a common side reaction in Fmoc-based SPPS. To ensure the integrity of the reagent, strict adherence to recommended storage and handling protocols is essential. The compound should be stored as a solid at low temperatures (-20°C), protected from moisture and light. When handling, care must be taken to prevent exposure to atmospheric water. For applications requiring the highest purity, it is advisable to assess the stability of the reagent under specific experimental conditions using analytical techniques such as HPLC. By following these guidelines, researchers can minimize reagent degradation, thereby improving the yield and purity of the final peptide product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]

- 6. raybiotech.com [raybiotech.com]

- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

Commercial Availability and Technical Guide for Fmoc-Asp(OMe)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and critical considerations for the application of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid, commonly known as Fmoc-Asp(OMe)-OH, in peptide synthesis. This guide is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the procurement and utilization of this important building block.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers specializing in reagents for peptide synthesis. It is typically offered in various quantities, from grams to kilograms, to cater to both research and bulk manufacturing needs. When selecting a supplier, it is crucial to consider not only the price but also the purity of the compound, as even minor impurities can significantly impact the outcome of a peptide synthesis, potentially leading to the formation of deletion sequences or other undesired byproducts.

A summary of typical product specifications from various suppliers is presented below for easy comparison. Researchers are advised to always refer to the lot-specific certificate of analysis for precise data.

Table 1: Representative Commercial Offerings of this compound

| Supplier Example | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Available Quantities |

| P3 BioSystems[1] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | High Purity (unspecified %) | Gram scale |

| Advanced ChemTech[2] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | Not specified | 1g, 5g |

| Aapptec[3] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.4 | Lot-specific | Gram to bulk |

| Alfa Chemistry[4] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | Not specified | Inquire for details |

| Sigma-Aldrich[5] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | ≥95%[5] | Inquire for details |

| Santa Cruz Biotechnology[6] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | Lot-specific | Inquire for details |

| Guidechem[7] | 145038-53-5 | C₂₀H₁₉NO₆ | 369.37 | 98%[7] | Gram to Kilogram |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective use in synthesis.

Table 2: Key Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [7] |

| Melting Point | 122-125 °C (solvent: Hexane) | [7] |

| Boiling Point | 613.712 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Soluble in common organic solvents used in SPPS, such as DMF and NMP. | [8] |

| Storage | Recommended storage at 2-8°C, protected from light and moisture. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly when a selectively removable side-chain protecting group is required for on-resin modifications, such as cyclization or branching. The methyl ester (OMe) of the side chain is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but can be cleaved under different conditions, most commonly saponification.

The Critical Challenge: Aspartimide Formation

A significant and well-documented side reaction associated with the incorporation of aspartic acid derivatives in Fmoc-SPPS is the formation of a five-membered succinimide ring, known as an aspartimide. This side reaction is particularly prevalent when the aspartic acid residue is followed by a small, unhindered amino acid such as glycine (Asp-Gly sequence). The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue during the basic Fmoc-deprotection step. This is followed by an intramolecular cyclization, leading to the formation of the aspartimide intermediate. The aspartimide can then be nucleophilically attacked by piperidine or water, resulting in a mixture of the desired α-peptide, the undesired β-peptide, and their respective epimers.

Figure 1: Aspartimide formation pathway during Fmoc-SPPS.

Strategies to Mitigate Aspartimide Formation

Several strategies have been developed to minimize aspartimide formation when using aspartic acid derivatives:

-

Modification of Deprotection Conditions: Using a weaker base for Fmoc removal, such as 2% DBU/2% piperidine in DMF, or adding HOBt to the piperidine solution can reduce the extent of aspartimide formation.

-

Use of Sterically Hindered Side-Chain Protecting Groups: Employing bulkier protecting groups than the methyl ester, such as tert-butyl (OtBu), can sterically hinder the intramolecular cyclization. However, even OtBu is not always sufficient to completely prevent this side reaction.

-

Backbone Protection: Protecting the backbone amide nitrogen of the amino acid following the aspartic acid residue with a group like 2,4-dimethoxybenzyl (Dmb) effectively prevents the initial deprotonation and subsequent cyclization.

Experimental Protocols

General Protocol for Coupling of this compound in SPPS

This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support.

-

Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

Figure 2: General workflow for a single coupling cycle in SPPS.

On-Resin Saponification of the Methyl Ester Side Chain

Selective deprotection of the methyl ester can be achieved through saponification. This protocol should be performed with caution as the basic conditions can promote side reactions if not carefully controlled.

-

Resin Preparation: After incorporation of this compound and subsequent elongation of the peptide chain as desired, ensure the N-terminus is protected (e.g., with the Fmoc group). Wash the resin thoroughly with a solvent compatible with the saponification conditions (e.g., THF or a mixture of THF/water).

-

Saponification Reaction: Prepare a solution of lithium hydroxide (LiOH) (e.g., 0.1-0.5 M) in a mixture of THF and water (e.g., 3:1 v/v). Add the LiOH solution to the resin and agitate gently at room temperature.

-

Monitoring: The progress of the saponification can be monitored by cleaving a small amount of peptide from the resin at different time points and analyzing it by HPLC-MS. Reaction times can vary from a few hours to overnight depending on the peptide sequence and steric hindrance around the ester.

-

Neutralization and Washing: Once the reaction is complete, carefully neutralize the resin with a dilute acid solution (e.g., 0.5 M HCl in dioxane or dilute acetic acid in the reaction solvent). Thoroughly wash the resin with the reaction solvent, followed by DMF and DCM, and then dry it under vacuum.

It is important to note that the use of sodium hydroxide (NaOH) can lead to racemization and decomposition, whereas lithium hydroxide is reported to result in milder saponification with minimal side reactions.

Conclusion

This compound is a commercially accessible and valuable reagent for peptide synthesis, offering the advantage of a selectively removable side-chain protecting group. However, its application requires careful consideration of the potential for aspartimide formation, a common and problematic side reaction. By understanding the underlying mechanism of this side reaction and implementing appropriate mitigation strategies, researchers can successfully incorporate this compound into their synthetic workflows. The choice of supplier should be guided by the purity of the compound, and the provided experimental protocols should be optimized for the specific peptide sequence being synthesized.

References

- 1. benchchem.com [benchchem.com]

- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc-N-Me-Asp(OMe)-OH | 2044710-58-7 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biotage.com [biotage.com]

Fmoc-Asp(OMe)-OH certificate of analysis interpretation

An In-depth Technical Guide to the Certificate of Analysis for Fmoc-Asp(OMe)-OH

For researchers, scientists, and drug development professionals engaged in peptide synthesis, a thorough understanding of the quality of starting materials is paramount. The Certificate of Analysis (CoA) for this compound, a key building block in solid-phase peptide synthesis (SPPS), provides critical data on its identity, purity, and physical properties. This guide offers a detailed interpretation of a typical CoA for this compound, including common analytical techniques and the significance of the data presented.

Summary of Product Specifications

A CoA for this compound typically begins with a summary of its key specifications. This section provides a quick overview of the compound's identity and general properties.

| Parameter | Specification |

| Chemical Name | N-α-Fmoc-L-aspartic acid β-methyl ester |

| Alternate Names | Fmoc-L-Asp(OMe)-OH |

| CAS Number | 145038-53-5[1][2][3] |

| Molecular Formula | C₂₀H₁₉NO₆[1][2][3] |

| Molecular Weight | 369.37 g/mol [2][3] |

| Physical Form | White to off-white solid[4] |

| Storage | Store at -20°C for long-term stability[4] |

Quantitative Analysis Data

This section presents the results of various analytical tests performed on a specific batch of the product. These tests are designed to confirm the identity and purity of the material.

| Test | Method | Result | Specification |

| Purity (HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | 99.5% | ≥ 99.0% |

| Enantiomeric Purity | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | 99.9% L-isomer | ≥ 99.8% L-isomer |

| Identity (¹H NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |

| Identity (MS) | Mass Spectrometry | 369.1 (M-H)⁻ | 369.37 ± 0.5 |

| Appearance | Visual Inspection | White crystalline powder | White to off-white solid |

| Solubility | Visual Inspection in DMSO | Clear, colorless solution | Soluble in DMSO |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and verification of the presented data. Below are the typical experimental protocols for the key analyses cited in the CoA.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC is a standard method for assessing the chemical purity of Fmoc-protected amino acids. It separates the target compound from impurities based on their hydrophobicity.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase :

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient : A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV absorbance at 254 nm or 265 nm.

-

Sample Preparation : The sample is dissolved in a mixture of acetonitrile and water.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is essential to confirm the stereochemical integrity of the amino acid derivative, which is critical for the biological activity of the final peptide.

-

Instrumentation : An HPLC system with a UV detector.

-

Column : A polysaccharide-based chiral stationary phase (CSP) is commonly used.

-

Mobile Phase : A mixture of hexane and ethanol with a small percentage of an acidic modifier like TFA. The exact ratio is optimized for the specific CSP.

-

Flow Rate : Typically 0.5 - 1.0 mL/min.

-

Detection : UV absorbance at 254 nm.

-

Analysis : The retention times of the L- and D-enantiomers are compared to a racemic standard to calculate the enantiomeric excess.

Identity Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the presence of key functional groups and their connectivity.

-

Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Procedure : A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired.

-

Data Interpretation : The chemical shifts, integration, and multiplicity of the peaks are analyzed to confirm the expected proton signals of the Fmoc group, the aspartic acid backbone, and the methyl ester.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity.

-

Instrumentation : An electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode : Typically negative ion mode (ESI-) is used to observe the deprotonated molecule [M-H]⁻.

-

Sample Preparation : The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

-

Analysis : The resulting mass spectrum is analyzed for the peak corresponding to the expected molecular weight of this compound.

Visualizations

Workflow for Certificate of Analysis Generation

The following diagram illustrates the general workflow for generating a Certificate of Analysis for a chemical reagent like this compound.

Caption: General workflow for the generation of a Certificate of Analysis.

Potential Impurities in this compound Synthesis

The synthesis of this compound can lead to several process-related impurities. Understanding these potential impurities is crucial for interpreting the purity data on a CoA. A significant side reaction is the formation of aspartimide, especially under basic conditions during subsequent peptide synthesis.

Caption: Potential process-related impurities in this compound.

This comprehensive guide provides the necessary information for researchers and professionals to interpret the Certificate of Analysis for this compound, ensuring the quality and reliability of their peptide synthesis endeavors.

References

Methodological & Application

Coupling Protocols for Fmoc-Asp(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS): A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OMe)-OH is a derivative of aspartic acid utilized in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of this trifunctional amino acid into peptide chains. The methyl ester (OMe) serves as a protecting group for the side-chain carboxyl function. While its use is possible, the selection of this compound requires careful consideration of coupling protocols to mitigate the significant risk of aspartimide formation, a notorious side reaction in Fmoc-based SPPS. This application note provides detailed protocols and strategies to effectively couple this compound while minimizing undesirable side products.

The primary challenge in using any Fmoc-Asp derivative, particularly those with less sterically hindered side-chain protecting groups like the methyl ester, is the base-catalyzed formation of a cyclic succinimide intermediate known as aspartimide.[1][2] This reaction is predominantly triggered during the repetitive Fmoc-deprotection steps using piperidine.[1] The aspartimide intermediate can subsequently be opened by nucleophiles (such as piperidine or water) to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and racemized products, which are often difficult to separate during purification.[3]

Key Challenge: Aspartimide Formation

The mechanism of aspartimide formation involves the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue, which then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid ester. This intramolecular cyclization is especially prevalent in sequences such as Asp-Gly, Asp-Asn, and Asp-Ser.[1][3] Due to the lower steric hindrance of the methyl ester compared to the more commonly used tert-butyl (OtBu) group, this compound is more susceptible to this side reaction.

Strategies to mitigate aspartimide formation can be broadly categorized into three main approaches:

-

Modification of Fmoc Deprotection Conditions: Altering the basicity of the deprotection solution.

-

Enhanced Steric Hindrance: Utilizing aspartic acid derivatives with bulkier side-chain protecting groups.

-

Backbone Protection: Modifying the backbone amide to prevent its nucleophilic attack.

While this compound does not fall into the category of sterically hindered derivatives, understanding these strategies is crucial for optimizing its use. For particularly sensitive sequences, switching to a derivative with a bulkier protecting group such as Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OMpe)-OH is often recommended.[1]

Recommended Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. Modern coupling reagents are highly efficient and can drive the reaction to completion rapidly, which is beneficial. They are generally categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.[2][4][5]

| Reagent Class | Examples | Coupling Efficiency | Racemization Risk | Notes |

| Carbodiimides | DIC, DCC, EDC | Good to Excellent | Low to Moderate (suppressed by additives) | Cost-effective. Require an additive like HOBt or Oxyma to suppress racemization. DIC is preferred in SPPS as its urea byproduct is soluble.[2][5] |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | Excellent | Very Low (especially HATU) | Fast and efficient, suitable for sterically hindered couplings. HATU is particularly effective at minimizing racemization.[2][4] |

| Phosphonium Salts | PyBOP, PyAOP | Excellent | Low | Very effective, especially for challenging couplings and cyclizations. PyBOP is a non-toxic alternative to BOP.[2][5] |

For the coupling of this compound, uronium or phosphonium salt reagents such as HATU or HBTU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are highly recommended to ensure rapid and efficient amide bond formation.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard procedure for the incorporation of this compound into a peptide sequence on a solid support.

1. Resin Swelling:

-

Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for at least 30-60 minutes in the reaction vessel.[6]

2. Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).[7]

3. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.[1]

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution to begin the activation. Let it pre-activate for 2-5 minutes.[1][6]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using a qualitative method like the Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.

4. Washing:

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation

For sequences known to be prone to aspartimide formation, modifying the Fmoc deprotection step is a key strategy.

1. Reagent Preparation:

-

Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M Hydroxybenzotriazole (HOBt).[1] The addition of an acidic additive like HOBt can buffer the basicity and reduce the rate of aspartimide formation.[1][8]

-

Alternatively, a weaker base such as 5% piperazine in DMF can be used, although deprotection may be slower.[1]

2. Deprotection Procedure:

-

Follow the standard two-step deprotection as described in Protocol 1, but using the modified deprotection solution.

-

It is crucial to ensure complete Fmoc removal, as incomplete deprotection will lead to deletion sequences.

Protocol 3: Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the methyl ester from the aspartic acid residue. The methyl ester is typically removed by saponification, which requires basic conditions that are not compatible with standard TFA-based cleavage. Therefore, if the free carboxylic acid is desired, an alternative side-chain protecting group (like OtBu) that is cleaved by TFA should be used. If the final peptide is intended to retain the methyl ester on the aspartic acid side chain, a standard TFA cleavage cocktail can be used.

1. Cleavage Cocktail Preparation (for peptides without other sensitive residues):

-

Prepare a fresh cleavage cocktail, for example, Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[3]

2. Cleavage Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Stir the slurry at room temperature for 1-2 hours.[3]

-